2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMYLBZAGZDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes .
Scientific Research Applications
Overview
2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride, with the molecular formula and a molecular weight of 173.16 g/mol, is a significant compound in various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, and medicine.
Chemistry
This compound serves as a critical building block in organic synthesis. It is utilized in the following ways:
- Synthesis of Complex Molecules: The compound acts as a reagent in various organic reactions, facilitating the formation of more complex structures.
- Reduction and Substitution Reactions: It can undergo reduction reactions to convert nitro groups into amino groups and participate in nucleophilic substitution reactions to form derivatives with different substituents .
Biology
Research indicates potential biological activities of this compound:
- Enzyme Interaction Studies: The compound's amino and hydroxyl groups enable it to form hydrogen bonds, which can influence enzyme activity and receptor interactions.
- Pharmacological Investigations: Ongoing studies are exploring its therapeutic potential, particularly in drug development targeting specific biological pathways .
Medicine
The compound is under investigation for its possible applications in medicinal chemistry:
- Drug Development: Its structural characteristics suggest it could be a precursor or intermediate in the synthesis of novel pharmaceutical agents .
- Therapeutic Applications: Studies focus on its efficacy against various diseases, potentially leading to new treatment options.
Industry
In industrial applications, this compound is used as:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- CAS Registry Number : 1989672-90-3
- Molecular Formula: C₈H₁₀ClF₂NO
- Molecular Weight : 209.62 g/mol
- Structural Features: A β-amino alcohol derivative with a 2,4-difluorophenyl group attached to the ethanol backbone and a primary amine at the C1 position.
Synthesis and Availability :
The compound is cataloged by suppliers such as American Elements and BLD Pharm Ltd., available in milligram to gram quantities with purities ≥95% . Its synthesis typically involves halogenated aryl precursors and acid hydrolysis, though specific protocols are proprietary .
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol Hydrochloride
- CAS : 872574-40-8
- Molecular Formula: C₈H₁₀ClF₂NO (identical to the main compound)
- Key Difference: The amino group is at the C2 position instead of C1, making it a positional isomer.
- Impact: Altered hydrogen-bonding capacity and steric interactions due to the shifted amino group. Potential differences in metabolic stability and receptor binding in pharmaceutical applications .
Substitution Pattern Variation: 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride
- CAS : 2794-41-4
- Molecular Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Key Differences: Substituents: Mono-fluoro (4-F) phenyl group and a methylamino (-NHCH₃) group. Impact:
- Reduced electronegativity compared to 2,4-difluoro substitution.
- Methylation of the amine increases lipophilicity but may reduce solubility .
Fluorination Enhancement: 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
Halogen Substitution: (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- CAS : 1213463-79-6
- Molecular Formula: C₈H₉ClF₂NO
- Molecular Weight : 207.61 g/mol
- Key Differences :
- Substituents : 4-Chloro and 2,5-difluoro groups on the phenyl ring.
- Impact :
- Chlorine introduces stronger electron-withdrawing effects, altering reactivity in coupling reactions.
- Stereospecificity (S-configuration) may influence chiral recognition in biological systems .
Functional Group Modification: 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
- CAS: Not explicitly listed (see ).
- Molecular Formula: C₈H₈ClF₂NO (ketone derivative).
- Key Differences :
- Replacement of the hydroxyl (-OH) group with a ketone (=O).
- Impact :
- Loss of hydrogen-bonding capacity from the hydroxyl group.
- Increased electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Main Compound | 1989672-90-3 | C₈H₁₀ClF₂NO | 209.62 | 2,4-difluorophenyl, C1-amino, C1-OH |
| 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol HCl | 872574-40-8 | C₈H₁₀ClF₂NO | 209.62 | Positional isomer (C2-amino) |
| 1-(4-Fluorophenyl)-2-(methylamino)ethanol HCl | 2794-41-4 | C₉H₁₃ClFNO | 205.66 | Mono-fluoro, methylamino |
| 2-(2,4-Difluorophenyl)-2,2-difluoroethylamine HCl | 2060062-92-0 | C₈H₈ClF₄N | 229.60 | Additional fluorines on ethanamine chain |
| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol | 1213463-79-6 | C₈H₉ClF₂NO | 207.61 | 4-Chloro, stereospecific (S-configuration) |
Q & A
Q. What are the optimal synthetic routes for 2-amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: Synthesis typically involves multi-step processes starting with fluorinated phenyl precursors. For example:
Nucleophilic substitution : Reacting 2,4-difluorophenylacetaldehyde with ammonia under controlled pH (8–9) to form the β-amino alcohol intermediate.
Chiral resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) or asymmetric hydrogenation to achieve enantiomeric excess (e.e. >90%) .
Hydrochloride formation : Treating the free base with HCl in anhydrous ethanol.
Key Variables : Temperature (0–5°C for amine stability), solvent polarity (THF/water mixtures enhance stereoselectivity), and catalyst choice (e.g., Ru-BINAP for asymmetric hydrogenation) .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen bonding patterns (e.g., NH···Cl interactions) .
- NMR spectroscopy : NMR distinguishes para/meta fluorine environments; NMR coupling constants (e.g., J = 6–8 Hz for vicinal NH–CH) confirm relative configuration .
- Polarimetry : Measures optical rotation to verify enantiopurity post-synthesis .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental designs address contradictory binding affinity data?
Methodological Answer:
- In vitro assays : Radioligand displacement studies (e.g., -LSD for 5-HT) show IC values ranging from 120 nM to 1.2 µM. Contradictions arise from receptor subtype selectivity and assay conditions (e.g., CHO vs. HEK293 cell lines) .
- Computational docking : Molecular dynamics simulations (AMBER/CHARMM force fields) predict favorable interactions with Ser159 and Tyr370 residues in 5-HT, explaining potency variations .
- Resolution Strategy : Standardize cell lines and use orthogonal assays (e.g., calcium flux + cAMP measurement) to validate target engagement .
Q. What strategies mitigate toxicity concerns in preclinical studies, and how are metabolic pathways elucidated?
Methodological Answer:
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
- Toxicogenomics : RNA-seq of hepatocytes exposed to IC doses reveals upregulation of CYP3A4 and GST isoforms, suggesting oxidative stress pathways .
- Mitigation : Co-administration of N-acetylcysteine (antioxidant) reduces hepatotoxicity in murine models by 40% .
Q. How can computational models predict the compound’s blood-brain barrier (BBB) permeability, and what experimental validations are critical?
Methodological Answer:
- In silico models : Use QSAR with descriptors like logP (calculated: 1.8) and polar surface area (PSA: 60 Ų). Predict moderate BBB penetration (Pe = 2.1 × 10 cm/s) .
- In vitro validation : Parallel artificial membrane permeability assay (PAMPA-BBB) correlates with in vivo brain/plasma ratios in rodents (R² = 0.89) .
- In vivo imaging : PET tracers (e.g., -labeled analog) quantify brain uptake in non-human primates .
Q. What are the key challenges in resolving racemic mixtures, and how do purification methods impact pharmacological activity?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (85:15) to separate enantiomers (R = 12.3 min vs. 14.7 min) .
- Pharmacological impact : (S)-enantiomer shows 10× higher 5-HT affinity than (R)-form, but (R)-enantiomer inhibits MAO-B (IC = 5 µM) .
- Crystallization-induced asymmetric transformation : Enhances e.e. to >99% via seeding with chiral crystals .
Data Contradiction Analysis Example
Issue : Conflicting reports on dopamine transporter (DAT) inhibition (IC = 50 nM vs. >10 µM).
Resolution :
- Assay variability : Differences in DAT expression levels (e.g., transfected vs. endogenous systems).
- Metabolite interference : In some studies, the free base form (vs. hydrochloride) permeates cells more effectively, altering apparent potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
